molecular formula C11H11ClO3 B1407425 Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] CAS No. 1780867-35-7

Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]

Cat. No.: B1407425
CAS No.: 1780867-35-7
M. Wt: 226.65 g/mol
InChI Key: FFQJTZHMVYQUBW-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a 4-chlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using diazo compounds or carbene intermediates under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog without the 4-chlorophenoxy methyl group.

    Cyclopropylmethanoic acid: Another analog with a different substituent on the cyclopropane ring.

    Cyclopropylcarboxylic acid: Similar structure but lacks the phenoxy group.

Uniqueness: Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] is unique due to the presence of both the cyclopropane ring and the 4-chlorophenoxy methyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenoxy)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQJTZHMVYQUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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